3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
3-Benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 477768-53-9) is a synthetic heterocyclic compound belonging to the imidazoquinazolinone class. Its structure features a fused bicyclic core with a benzyl group at position 3, a 2-chloro-6-fluorobenzylsulfanyl moiety at position 5, and methoxy substituents at positions 8 and 9 .
The imidazoquinazolinone scaffold is notable for its rigidity and capacity for diverse substitutions, which modulate physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-benzyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3S/c1-33-22-12-16-20(13-23(22)34-2)29-26(35-14-17-18(27)9-6-10-19(17)28)31-21(25(32)30-24(16)31)11-15-7-4-3-5-8-15/h3-10,12-13,21H,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODCVSFMHBURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Position 3 : Substitutions range from benzyl (target compound) to isopropyl or cyclohexylmethyl. Bulkier groups like cyclohexylmethyl (CAS 1024620-09-4) may sterically hinder interactions but improve lipophilicity .
- Position 5 : The sulfanyl group varies in electronic and steric profiles. Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in the target) introduce electronegative effects, while aliphatic chains (e.g., octyl in CAS 1024591-25-0) enhance hydrophobicity .
- Physicochemical Properties : The cyclohexylmethyl analog (CAS 1024620-09-4) exhibits a predicted density of 1.35 g/cm³ and high boiling point (624.2°C), reflecting its molecular weight and stability .
Research Findings and Data Gaps
- Structural Diversity: The imidazoquinazolinone core accommodates diverse substitutions, enabling tailored physicochemical properties. Halogenation at the benzylsulfanyl group (as in the target) is a strategic modification for optimizing drug-like properties .
- Unresolved Questions : Pharmacokinetic data (e.g., solubility, metabolic stability) and target specificity for the target compound remain uncharacterized. Comparative studies with analogs like CAS 1024620-09-4 could clarify substituent effects on bioactivity .
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